2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde
Description
2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde is a brominated aromatic aldehyde featuring a dimethylaminoethoxy substituent at the 5-position of the benzaldehyde ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or ligands due to its reactive aldehyde group and polar substituents. The dimethylaminoethoxy moiety enhances solubility in polar solvents and may influence electronic properties, such as electron-donating effects, which modulate reactivity in nucleophilic additions or condensation reactions .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)5-6-15-10-3-4-11(12)9(7-10)8-14/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
AQXTWAJJJZSHKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde typically involves the bromination of 5-[2-(dimethylamino)ethoxy]benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding bromide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.
Major Products Formed:
Oxidation: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzoic acid.
Reduction: 2-Bromo-5-[2-(dimethylamino)ethoxy]benzyl alcohol.
Substitution: 2-Hydroxy-5-[2-(dimethylamino)ethoxy]benzaldehyde.
Scientific Research Applications
2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
The following table summarizes structurally related compounds identified in the evidence, ranked by similarity scores:
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 5-Bromo-2-(dimethylamino)benzaldehyde | 50910-55-9 | 0.87 | Bromo, dimethylamino, aldehyde |
| 2-Amino-3-bromo-5-methylbenzoic acid | 16313-66-9 | 0.91 | Bromo, amino, methyl, carboxylic acid |
| 2-Bromo-5-methoxybenzaldehyde semicarbazone | – | – | Bromo, methoxy, semicarbazone |
| A418940 (Unspecified analog) | 171881-36-0 | 0.84 | Likely bromo-substituted benzaldehyde |
Functional Group Analysis
Aldehyde vs. Carboxylic Acid
- Target Compound: The aldehyde group (-CHO) is highly reactive, enabling condensation reactions (e.g., with amines to form imines). This contrasts with 2-Amino-3-bromo-5-methylbenzoic acid (CAS 16313-66-9), where the carboxylic acid (-COOH) group confers acidity and hydrogen-bonding capacity but lower electrophilicity .
- Impact : The target compound is more suited for dynamic covalent chemistry, whereas the carboxylic acid analog may serve as a chelating agent or metal-binding scaffold.
Substituent Effects
- Dimethylaminoethoxy vs. Methoxy: The dimethylaminoethoxy group (-OCH₂CH₂N(CH₃)₂) in the target compound introduces steric bulk and basicity compared to methoxy (-OCH₃) in 2-Bromo-5-methoxybenzaldehyde semicarbazone. This increases solubility in aqueous or polar organic solvents and may enhance interaction with biological targets (e.g., enzymes) .
- Bromine Position: Bromine at the 2-position (vs.
Biological Activity
2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This compound features a bromine atom and a dimethylaminoethoxy group attached to a benzaldehyde moiety, making it a unique candidate for various pharmacological applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrN O
- Molecular Weight : 272.14 g/mol
- Key Functional Groups :
- Bromine (Br)
- Dimethylamino group
- Ethoxy group
- Aldehyde group
This structural composition allows the compound to interact with various biological targets, influencing cellular processes and signaling pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. It has been shown to influence pathways related to cellular signaling and metabolic processes, making it a valuable compound in drug discovery and development.
Biological Activity Overview
-
Enzyme Interaction :
- Research indicates that the compound may modulate enzyme activity, potentially affecting metabolic pathways.
- Interaction studies have focused on binding affinities with various enzymes and receptors, providing insights into its therapeutic potential.
-
Cellular Signaling :
- The compound is believed to influence cellular signaling pathways, which could be pivotal in understanding its role in pharmacology and toxicology.
- It may serve as a probe in biological studies aimed at elucidating cellular processes.
-
Potential Applications :
- Due to its structural properties, this compound has potential applications in drug discovery, particularly in targeting specific molecular pathways involved in diseases.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Key Features |
|---|---|
| 2-Bromo-5-(dimethylamino)benzaldehyde | Lacks the ethoxy group; simpler structure |
| 2-Bromo-5-(dimethylamino)benzoic acid | Contains a carboxylic acid instead of an aldehyde |
| 2-Bromo-5-(dimethylamino)phenol | Contains a hydroxyl group instead of an aldehyde |
The presence of the ethoxy group distinguishes this compound from others, potentially affecting its reactivity and applications in organic synthesis and biological studies .
Study on Enzyme Modulation
A study investigated the effects of this compound on specific enzyme activities. The results indicated significant modulation of enzyme function, suggesting potential therapeutic applications in metabolic disorders .
Binding Affinity Studies
Research focusing on binding affinities revealed that the compound interacts favorably with certain receptors, which could lead to the development of new pharmacological agents targeting these receptors .
Toxicological Assessments
Preliminary toxicological assessments have shown that while the compound exhibits biological activity, further studies are needed to evaluate its safety profile comprehensively. Understanding the toxicological implications is crucial for its potential therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
